molecular formula C14H10ClFO2 B3042198 2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone CAS No. 527751-49-1

2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone

Cat. No.: B3042198
CAS No.: 527751-49-1
M. Wt: 264.68 g/mol
InChI Key: WKJACXUFNXGWOI-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone is a substituted acetophenone derivative featuring:

  • A 3-chlorophenyl group attached to the acetyl moiety.
  • A 5'-fluoro and 2'-hydroxy substitution on the acetophenone ring.

This compound belongs to the class of diaryl ketones, where halogen and hydroxyl substituents modulate electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-(3-chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJACXUFNXGWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Fluoro-2-Hydroxybenzaldehyde

The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde, a precursor prepared via directed ortho-metalation of 3-fluorophenol. Treatment with LDA (lithium diisopropylamide) at −78°C followed by quenching with DMF (dimethylformamide) yields the aldehyde.

Protection of the Phenolic Hydroxy Group

To prevent undesired side reactions during Grignard addition, the hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether :

5-Fluoro-2-hydroxybenzaldehyde + TBSCl → 5-Fluoro-2-(TBS-oxy)benzaldehyde  

Reaction conditions: TBSCl (1.2 eq), imidazole (2 eq), DMF, 0°C to RT, 12 h (Yield: 92%).

Grignard Addition and Oxidation

The protected aldehyde undergoes nucleophilic addition with 3-chlorophenylmagnesium bromide:

5-Fluoro-2-(TBS-oxy)benzaldehyde + 3-Cl-C6H4-MgBr → Secondary alcohol intermediate  
  • Conditions: THF, −78°C, 2 h (Yield: 85%).
  • Oxidation of the alcohol to the ketone is achieved using pyridinium chlorochromate (PCC) in dichloromethane (Yield: 78%).

Deprotection

The TBS group is removed via treatment with tetrabutylammonium fluoride (TBAF) in THF:

5-Fluoro-2-(TBS-oxy)-3'-chloroacetophenone + TBAF → Target compound  
  • Conditions: RT, 1 h (Yield: 95%).

Overall Yield : 58% (three steps).

Claisen-Schmidt Condensation Route

Chalcone Formation

A base-catalyzed condensation between 5-fluoro-2-hydroxyacetophenone and 3-chlorobenzaldehyde forms a chalcone intermediate:

5-Fluoro-2-hydroxyacetophenone + 3-Cl-C6H4-CHO → Chalcone  
  • Conditions: NaOH (5 M), ethanol, RT, 18 h (Yield: 70%).
  • Mechanism : Aldol condensation followed by dehydration.

Selective Hydrogenation

The α,β-unsaturated ketone is hydrogenated to the saturated diketone using Pd/C (5% w/w) under H2:

Chalcone + H2 → Diketone  
  • Conditions: 1 atm H2, ethanol, RT, 6 h (Yield: 88%).

Oxidative Cleavage

Ozonolysis or oxidative cleavage with KMnO4 selectively removes one ketone group:

Diketone → Target compound  
  • Conditions: O3, CH2Cl2, −78°C; then Zn/HOAc (Yield: 65%).

Overall Yield : 40% (three steps).

Friedel-Crafts Acylation Strategy

Acylation of 3-Chlorobenzene

While Friedel-Crafts acylation on deactivated aromatics is challenging, using BF3·Et2O as a catalyst enables the reaction:

3-Cl-C6H5 + AcCl (from 5-fluoro-2-hydroxybenzoic acid) → Target compound  
  • Conditions: BF3·Et2O (1 eq), nitrobenzene, 80°C, 8 h (Yield: 50%).

Demethylation (if applicable)

If methoxy protection is used, demethylation with BBr3 restores the hydroxy group:

Methoxy-protected intermediate + BBr3 → Target compound  
  • Conditions: CH2Cl2, 0°C to RT, 4 h (Yield: 90%).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Grignard-Oxidation Protection, Grignard, Oxidation 58 High regiocontrol Multiple protection steps
Claisen-Schmidt Condensation, Hydrogenation 40 Scalable Low oxidative cleavage yield
Friedel-Crafts Acylation, Demethylation 45 Direct acylation Requires harsh conditions

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.42–7.45 (m, 2H, Ar-H), 7.79 (d, J = 7 Hz, 1H), 8.13 (dd, J = 1, 8 Hz, 1H), 9.84 (s, 1H, OH).
  • 13C NMR : δ 166.9 (C=O), 160.2 (d, J = 246 Hz, C-F), 127.1 (C-Cl).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) shows >98% purity, with retention time = 12.3 min.

Industrial-Scale Considerations

For bulk production, the Grignard-Oxidation route is preferred due to reproducibility, though it requires:

  • Continuous Flow Systems : To handle exothermic Grignard reactions safely.
  • Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to 5 cycles.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C–H functionalization of acetophenones, potentially bypassing protection steps. For example, irradiation with visible light in the presence of Ir(ppy)3 facilitates coupling with 3-chlorophenyl iodide (Yield: 62%, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-(3-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5’-fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs include halogenated hydroxyacetophenones and diaryl ketones (Table 1).

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight
5'-Fluoro-2'-hydroxyacetophenone 5'-F, 2'-OH C₈H₇FO₂ 154.14
2'-Hydroxy-5'-chloroacetophenone 5'-Cl, 2'-OH C₈H₇ClO₂ 170.59
3',5'-Difluoro-2'-hydroxyacetophenone 3',5'-F, 2'-OH C₈H₆F₂O₂ 172.13
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone 3-Cl, 4-F, 2-OH C₈H₆ClFO₂ 188.59
2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone (Target) 3-Cl (phenyl), 5'-F, 2'-OH C₁₄H₁₀ClFO₂ 280.68 (Calculated)

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Enhance ketone electrophilicity, influencing reactivity in condensation or nucleophilic addition reactions .
  • Hydroxyl Group: Facilitates hydrogen bonding, increasing solubility in polar solvents (e.g., water solubility of 0.68 g/L for 5'-fluoro-2'-hydroxyacetophenone ).

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) IR (CO stretch, cm⁻¹) NMR (Key Signals)
5'-Fluoro-2'-hydroxyacetophenone 46–48 1648 δ 2.60 (CH₃), 11.90 (OH)
2'-Hydroxy-5'-chloroacetophenone 174–175 (as phenylhydrazone) 1625 δ 2.40 (CH₃), 12.8 (OH)
3',5'-Difluoro-2'-hydroxyacetophenone Not reported Not reported Not reported
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone Not reported Not reported Not reported

Key Observations :

  • Melting Points: Chloro-substituted analogs (e.g., 2'-hydroxy-5'-chloroacetophenone derivatives) exhibit higher melting points than fluoro analogs due to stronger intermolecular interactions .
  • IR Spectroscopy: The carbonyl stretch (1648 cm⁻¹ for 5'-fluoro-2'-hydroxyacetophenone ) shifts slightly with substituent electronegativity.

Example :

  • 5'-Fluoro-2'-hydroxyacetophenone is synthesized via AlCl₃-mediated acylation of 4-fluorophenyl acetate, yielding 70% product .

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone?

The synthesis typically involves multi-step reactions, leveraging halogenation and condensation strategies. A key approach includes:

  • Fries Rearrangement : Starting with substituted phenyl esters, AlCl₃/NaCl-mediated Fries rearrangement generates hydroxyacetophenone intermediates .
  • Fluorination and Chlorination : Fluorodediazoniation (using NaNO₂/HF) introduces fluorine, while chlorination at the 3-position of the phenyl ring is achieved via electrophilic substitution (e.g., Cl₂/FeCl₃) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the final product .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • Spectroscopy : ¹H/¹³C NMR (δ 2.6 ppm for acetyl group; aromatic protons at δ 6.8–7.5 ppm), FTIR (C=O stretch at ~1680 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) confirms purity (>98%) .
  • Thermal Analysis : Melting point (54–59°C) and TGA (decomposition >200°C) .

Q. How do conflicting reports on reaction conditions affect synthesis optimization?

Discrepancies in fluorination yields (55% vs. 70% in literature) may arise from:

  • Catalyst Selection : AlCl₃ vs. BF₃ in Fries rearrangement alters intermediate stability .
  • Temperature Control : Fluorodediazoniation at >5°C reduces yield due to side reactions .
  • Resolution Strategy : Design of Experiments (DoE) can optimize variables (e.g., reaction time, stoichiometry) .

Q. What role do substituents (3-Cl, 5'-F, 2'-OH) play in biological activity?

  • Hydrogen Bonding : The 2'-OH group enhances binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • Electron-Withdrawing Effects : 5'-F and 3-Cl increase electrophilicity, improving reactivity in Michael additions for chalcone derivatives .
  • SAR Insights : Fluorine at the 5'-position reduces metabolic degradation in vivo, while chlorine enhances lipophilicity (LogP ↑) .

Q. How to address low solubility during purification?

  • Co-Solvent Systems : Use THF/water (3:1) for recrystallization .
  • Derivatization : Temporarily protect the hydroxyl group (e.g., acetylated intermediates) to improve solubility in organic phases .
  • Chromatography : Reverse-phase HPLC with methanol/water gradients resolves polar impurities .

Methodological Notes

  • Contradiction Handling : Cross-validate NMR data with computational models (DFT for chemical shifts) to resolve spectral ambiguities .
  • Biological Testing : For anti-inflammatory assays, use LPS-induced RAW 264.7 cells and measure NO inhibition (IC₅₀) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone
Reactant of Route 2
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2-(3-Chlorophenyl)-5'-fluoro-2'-hydroxyacetophenone

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